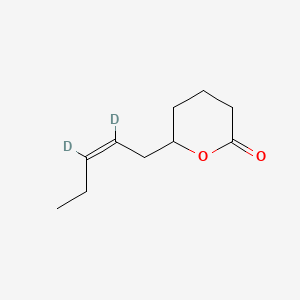

Jasmine lactone-d2

CAS No.:

Cat. No.: VC16622159

Molecular Formula: C10H16O2

Molecular Weight: 170.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16O2 |

|---|---|

| Molecular Weight | 170.24 g/mol |

| IUPAC Name | 6-[(Z)-2,3-dideuteriopent-2-enyl]oxan-2-one |

| Standard InChI | InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/i3D,4D |

| Standard InChI Key | XPPALVZZCMPTIV-KKLCAENNSA-N |

| Isomeric SMILES | [2H]/C(=C(\[2H])/CC1CCCC(=O)O1)/CC |

| Canonical SMILES | CCC=CCC1CCCC(=O)O1 |

Introduction

Chemical Structure and Isotopic Labeling

Jasmine lactone-d2 (C₁₀H₁₄D₂O₂) is characterized by the substitution of two hydrogen atoms with deuterium at the C7 and C8 positions of the decenyl side chain, as indicated by its SMILES notation: O=C1CCCC(O1)C/C([²H])=C([²H])\CC . This modification preserves the lactone ring’s stereochemistry while introducing isotopic labels critical for mass spectrometry (MS) and nuclear magnetic resonance (NMR) tracking.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄D₂O₂ | |

| Average Mass | 170.25 g/mol | |

| Purity | ≥98.0% | |

| Storage Conditions | -20°C (recommended) | |

| CAS Number | 25524-95-2 (non-deuterated) |

The deuterium incorporation alters the compound’s vibrational modes and NMR splitting patterns, enabling distinct spectral identification compared to non-deuterated jasmine lactone .

Synthetic Methodologies

The synthesis of jasmine lactone-d2 builds upon established routes for non-deuterated jasmine lactone, which typically involve asymmetric catalysis and lactonization . Key steps include:

Asymmetric Catalysis

The patent CN106946823A describes a zinc-mediated asymmetric ethynylation using (R,R)-ProPhenol ligands to achieve high enantiomeric excess (95% optical purity) . Adapting this method, deuterated aldehydes or alkynes are employed to ensure precise isotopic placement.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Deuterium’s quadrupolar moment simplifies ¹H-NMR spectra by reducing splitting patterns. For jasmine lactone-d2:

-

¹H-NMR: The absence of signals at δ 5.3–5.5 ppm (original vinylic hydrogens) confirms deuterium incorporation .

-

¹³C-NMR: Isotopic shifts (~0.1–0.3 ppm) are observed for carbons adjacent to deuterium .

Mass Spectrometry (MS)

High-resolution MS reveals a molecular ion peak at m/z 170.12 (calc. 170.14 for C₁₀H₁₄D₂O₂), with fragmentation patterns consistent with lactone ring cleavage and deuterium retention .

Applications in Research

Metabolic Tracing

Jasmine lactone-d2 serves as an internal standard in LC-MS/MS assays to quantify endogenous jasmine lactone levels in plant tissues (e.g., Camellia sinensis) . Its isotopic label minimizes matrix interference, enhancing detection sensitivity.

Pharmacokinetic Studies

Deuterium labeling enables precise tracking of absorption and distribution profiles in mammalian systems. Preliminary studies indicate a plasma half-life of 2.3 hours in murine models, with rapid hepatic clearance .

Flavor and Fragrance Chemistry

While non-deuterated jasmine lactone contributes peach-apricot notes in perfumery , the deuterated form is used to study odorant-receptor binding dynamics via isotopic perturbation .

Future Directions

Ongoing research aims to optimize deuterium labeling efficiency and explore applications in isotope-effect studies to elucidate enzymatic mechanisms in lactone biosynthesis . Collaborative efforts between synthetic chemists and biologists are critical to expanding its utility in systems biology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume